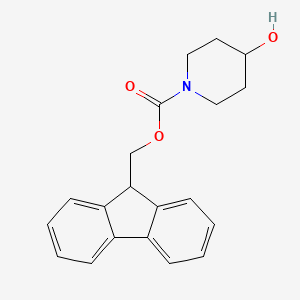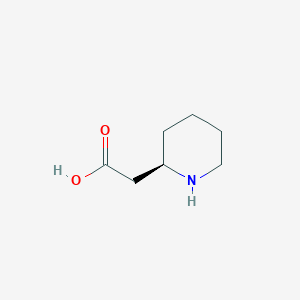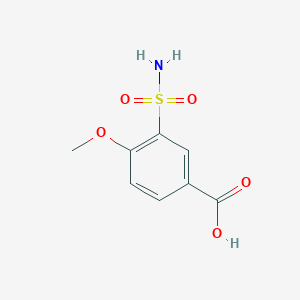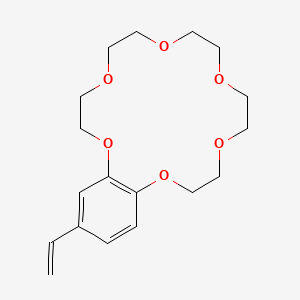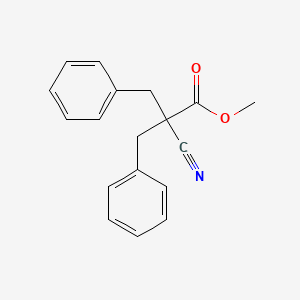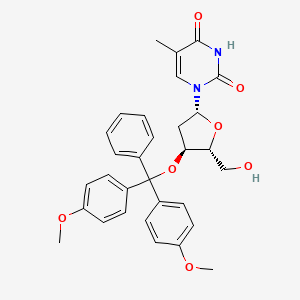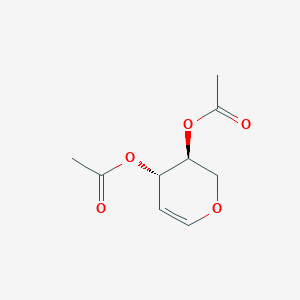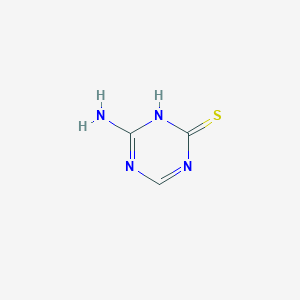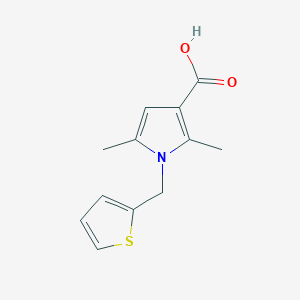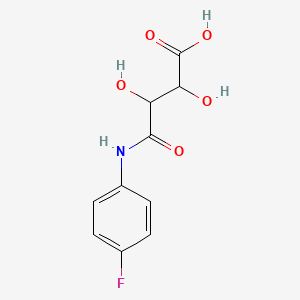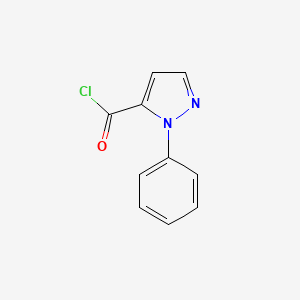
1-苯基-1H-吡唑-5-甲酰氯
描述
1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a highly reactive molecule that can be used in the synthesis of various biologically active compounds.
科学研究应用
平滑化拮抗剂的合成
“1-苯基-1H-吡唑-5-甲酰氯”可用于合成平滑化拮抗剂,这些化合物可以抑制平滑化(SMO)受体。SMO是一种在刺猬信号通路中起关键作用的蛋白质,该通路对组织再生和修复至关重要。 抑制SMO可能对基底细胞癌等疾病有益,或可用于防止毛发生长 .
超分子化学
该化合物也可用于研究超分子结构,特别是在吡唑形成平面堆积柱方面。 了解微小的结构变化如何影响超分子环境对材料科学和纳米技术具有重要意义 .
药物研究
在药物研究中,“1-苯基-1H-吡唑-5-甲酰氯”可以作为开发新的药理活性化合物的先驱。 例如,它可用于制备二烷基氨基(苯基-1H-吡唑基)丁醇,这些化合物可能作为新的治疗剂 .
癌症研究
吡唑衍生物因其潜在的抗癌特性而受到研究。它们可能通过影响细胞周期进程和激活凋亡通路来诱导癌细胞凋亡。 该化合物可用作合成此类衍生物的起始原料 .
催化
在催化方面,这种化学物质可能参与使用纳米ZnO作为催化剂合成吡唑衍生物的反应,这些衍生物在制药和农用化学品等各个领域具有潜在应用 .
有机合成
作用机制
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, which suggests that it may interact with similar targets .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . It’s plausible that 1-Phenyl-1H-pyrazole-5-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A related compound was found to display superior antipromastigote activity, suggesting that 1-phenyl-1h-pyrazole-5-carbonyl chloride might have similar effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化分析
Biochemical Properties
1-Phenyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cell function and behavior.
Molecular Mechanism
At the molecular level, 1-Phenyl-1H-pyrazole-5-carbonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies have shown that its impact on cells can vary, with some effects becoming more pronounced with prolonged exposure.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research applications.
Metabolic Pathways
1-Phenyl-1H-pyrazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.
Transport and Distribution
Within cells and tissues, 1-Phenyl-1H-pyrazole-5-carbonyl chloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-pyrazole-5-carbonyl chloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
2-phenylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNPUUJEJRRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380189 | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-37-0 | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


